molecular formula C26H24ClN5O3 B2737777 7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-93-8

7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2737777
CAS RN: 1040648-93-8
M. Wt: 489.96
InChI Key: YJHCEGCVRCTCFY-UHFFFAOYSA-N
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Description

7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H24ClN5O3 and its molecular weight is 489.96. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Drug Design

Molecular Interaction of Antagonists with Receptors

Studies on structurally similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have provided insights into the conformational analysis and molecular interactions with CB1 cannabinoid receptors. This research helps in understanding how molecular structures influence drug-receptor interactions, essential for designing receptor-specific drugs with minimal side effects (J. Shim et al., 2002).

Synthesis and Characterization

Novel Synthesis Approaches

Research on the synthesis of new pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, highlights the innovative methods in synthesizing complex molecules with potential therapeutic applications. These synthesis strategies are crucial for developing new compounds with improved pharmacological profiles (E. M. Flefel et al., 2018).

Pharmacological Activities

Antimicrobial and Anticancer Activities

Compounds with structures related to the queried chemical have shown promising antimicrobial and anticancer activities. For instance, novel 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds have been synthesized and evaluated for cytotoxic potential against cancer cell lines, demonstrating the importance of structural modifications in enhancing biological activities (Rana M. El-Masry et al., 2022).

properties

IUPAC Name

7-[4-[2-(4-chlorophenyl)-2-oxoethyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O3/c1-29-15-21(24-22(16-29)26(35)32(28-24)20-5-3-2-4-6-20)25(34)31-13-11-30(12-14-31)17-23(33)18-7-9-19(27)10-8-18/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHCEGCVRCTCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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